Cas no 884495-48-1 (3-fluoro-6-methylpyridine-2-carbaldehyde)

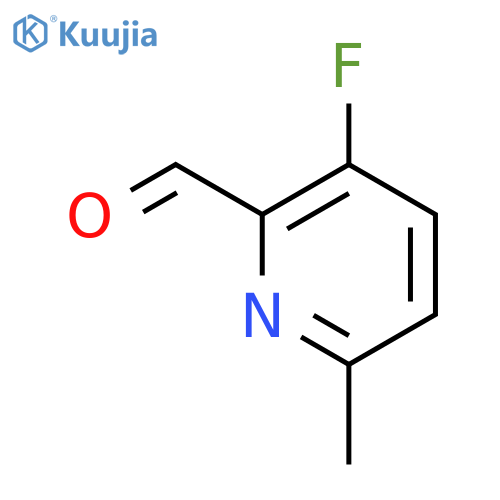

884495-48-1 structure

商品名:3-fluoro-6-methylpyridine-2-carbaldehyde

3-fluoro-6-methylpyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-formyl-6-methylpyridine

- 3-fluoro-6-methyl-2-Pyridinecarboxaldehyde

- 3-fluoro-6-methylpyridine-2-carbaldehyde

- AS-53973

- MFCD08277291

- P17355

- EN300-2977986

- AMY28490

- SB21346

- SCHEMBL17429949

- DTXSID601266114

- Z1198177138

- CS-0051358

- 3-fluoro-6-methylpyridine-2-carboxaldehyde

- 3-fluoro-6-methylpicolinaldehyde

- 884495-48-1

- AKOS006288147

- 3-Fluoro-2-formyl-6-picoline

-

- MDL: MFCD08277291

- インチ: InChI=1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3

- InChIKey: QZRIZGILKSORNO-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(=C(C=C1)F)C=O

計算された属性

- せいみつぶんしりょう: 139.04300

- どういたいしつりょう: 139.043341977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- PSA: 29.96000

- LogP: 1.34160

3-fluoro-6-methylpyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB486840-1 g |

3-Fluoro-6-methylpyridine-2-carbaldehyde |

884495-48-1 | 1g |

€595.00 | 2022-07-29 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1442-1G |

3-fluoro-6-methylpyridine-2-carbaldehyde |

884495-48-1 | 97% | 1g |

¥ 1,122.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D633975-1g |

3-fluoro-6-methylpicolinaldehyde |

884495-48-1 | 95% | 1g |

$495 | 2024-05-25 | |

| Enamine | EN300-2977986-0.1g |

3-fluoro-6-methylpyridine-2-carbaldehyde |

884495-48-1 | 95.0% | 0.1g |

$84.0 | 2025-03-19 | |

| Enamine | EN300-2977986-5.0g |

3-fluoro-6-methylpyridine-2-carbaldehyde |

884495-48-1 | 95.0% | 5.0g |

$983.0 | 2025-03-19 | |

| Enamine | EN300-2977986-2.5g |

3-fluoro-6-methylpyridine-2-carbaldehyde |

884495-48-1 | 95.0% | 2.5g |

$531.0 | 2025-03-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F177919-1g |

3-fluoro-6-methylpyridine-2-carbaldehyde |

884495-48-1 | 97% | 1g |

¥3330.90 | 2023-09-02 | |

| 1PlusChem | 1P0036LA-250mg |

3-FLUORO-2-FORMYL-6-PICOLINE |

884495-48-1 | 95% | 250mg |

$79.00 | 2024-04-20 | |

| A2B Chem LLC | AB47710-1g |

3-Fluoro-6-methylpyridine-2-carbaldehyde |

884495-48-1 | 97% | 1g |

$162.00 | 2023-12-29 | |

| eNovation Chemicals LLC | D633975-1g |

3-fluoro-6-methylpicolinaldehyde |

884495-48-1 | 95% | 1g |

$495 | 2025-02-22 |

3-fluoro-6-methylpyridine-2-carbaldehyde 関連文献

-

Alexandra I. Gaudette,Agnes E. Thorarinsdottir,T. David Harris Chem. Commun. 2017 53 12962

884495-48-1 (3-fluoro-6-methylpyridine-2-carbaldehyde) 関連製品

- 312-21-0(4-(Trifluoromethylsulfonyl)benzonitrile)

- 884495-34-5(5-fluoro-6-methylpyridine-2-carbaldehyde)

- 31224-43-8(3-Fluoropyridine-2-carbaldehyde)

- 780801-58-3(3,5-difluoropyridine-2-carbaldehyde)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:884495-48-1)3-fluoro-6-methylpyridine-2-carbaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):217.0/366.0